8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-12-13-23-21(14-20)26-22(25(28-29-26)17-8-10-19(27)11-9-17)16-30(23)15-18-6-4-5-7-24(18)31-2/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDNENBFMCWXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach is the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . This method is known for its efficiency and ability to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Ethoxy vs. Methoxy : Ethoxy at position 8 (target compound) increases logP by ~0.2 compared to methoxy analogues, suggesting better lipid bilayer penetration .
- Fluorine Position : Fluorine at position 3 (4-fluorophenyl) in the target compound vs. position 8 in alters electron-withdrawing effects, impacting binding to aromatic residues in proteins.
Biological Activity
8-Ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by various functional groups, suggests possible applications in anti-inflammatory, anti-cancer, and antimicrobial therapies. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is C26H22FN3O2. The compound features:
- An ethoxy group at the 8-position,
- A 4-fluorophenyl group at the 3-position,
- A 2-methoxyphenylmethyl group at the 5-position.
These substituents influence its chemical reactivity and biological interactions. The presence of the fluorine atom enhances electrophilicity, potentially affecting its interactions with biological targets.
Anti-inflammatory Activity
Research on related pyrazolo[4,3-c]quinoline derivatives indicates significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a common model for studying inflammation. The inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Summary of Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Not specified | Inhibition of iNOS and COX-2 |
These findings suggest that modifications in the substituent patterns can significantly influence the anti-inflammatory potency of these compounds.
Case Studies
- Inflammation Model Study : A study evaluating various pyrazolo[4,3-c]quinoline derivatives demonstrated that compounds with para-substituted phenyl groups exhibited superior anti-inflammatory effects compared to ortho or meta substitutions. This highlights the importance of substitution position on biological activity .
- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of similar compounds revealed that while some derivatives effectively inhibited cancer cell proliferation, they also exhibited significant cytotoxicity at higher concentrations. This dual effect necessitates careful optimization to balance efficacy and safety in potential therapeutic applications .
Future Directions
Further research is essential to elucidate the specific mechanisms by which 8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exerts its biological effects. Structural optimization through QSAR analysis could lead to more potent derivatives with reduced toxicity profiles. Additionally, exploring its interactions with various biological targets will provide insights into its therapeutic potential across different disease models.
Q & A
Q. Table 1: Key Spectral Data from Evidence
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) | Source |
|---|---|---|---|
| Ethoxy (-OCH₂CH₃) | 1.2–1.4 (¹H) | 1100–1150 | |
| 4-Fluorophenyl (C-F) | 160 (¹³C) | 1220–1280 | |
| Pyrazole C=N | 140–150 (¹³C) | 1550–1600 |
Basic: What is the role of the 4-fluorophenyl and 2-methoxyphenylmethyl substituents in pharmacological activity?
Methodological Answer:
- 4-Fluorophenyl : Enhances lipophilicity and bioavailability. Fluorine’s electronegativity improves receptor binding via dipole interactions, as seen in fluorinated quinolines with antimicrobial activity .
- 2-Methoxyphenylmethyl : Acts as a steric shield, reducing metabolic degradation. Methoxy groups also modulate electron density in the aromatic ring, influencing π-π stacking .
Experimental Design Tip : Replace fluorine with chlorine or methoxy groups to assess activity changes (e.g., via SAR studies) .
Advanced: How can synthesis yields be optimized for low-yield steps (e.g., <30%)?
Methodological Answer:
Reaction Conditions :
- Increase molar ratios of limiting reagents (e.g., aldehyde:quinoline = 1.5:1) .
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) for higher recovery .
Catalyst Screening : Test Pd/C or zeolites for alkylation steps to enhance regioselectivity .
Data from Evidence : Iron-mediated reduction steps (e.g., in pyrazole synthesis) show yields improving from 20% to 30% with extended reaction times (6 vs. 3 hours) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Standardize Assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control for solvent effects (e.g., DMSO ≤1%) .
Structural Confirmation : Re-evaluate compound purity via HPLC (≥95%) to rule out byproducts .
Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to compare potency across studies .
Example : Inconsistent antimicrobial data may arise from substituent positional isomers; use 2D NMR (COSY, NOESY) to verify regiochemistry .
Advanced: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
HPLC-MS : Detects impurities at <0.1% levels and confirms molecular weight .
Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures (e.g., stability >200°C for storage) .
Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation via LC-MS .
Q. Table 2: Stability Data from Pyrazole Analogs
| Condition | Degradation Products Identified | Source |
|---|---|---|
| Acidic (pH 3) | Demethylation of methoxy group | |
| Oxidative (H₂O₂) | Sulfoxide formation |
Advanced: How can computational modeling guide structural modifications?
Methodological Answer:
Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., DNA gyrase for antimicrobial activity) .
DFT Calculations : Optimize substituent electronic effects (e.g., fluorine’s Hammett σₚ value = 0.06) to enhance charge distribution .
MD Simulations : Assess conformational stability of the ethoxy group in aqueous environments .
Case Study : Fluorine substitution at the 4-position improves binding free energy (-9.2 kcal/mol vs. -7.8 kcal/mol for non-fluorinated analogs) .
Advanced: How to address discrepancies in NMR data interpretation?
Methodological Answer:
Assign Peaks via 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity .
Variable Temperature NMR : Resolve overlapping signals by analyzing shifts at 25°C vs. 50°C .
Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., CD₃O-group for methoxy) .
Example : In pyrazoloquinolines, methoxy protons (δ 3.8–4.0 ppm) may overlap with CH₂ groups; deuteration isolates these signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
